molecular formula C88H100Cl2N10O28 B12395755 Dalbavancin-d6

Dalbavancin-d6

Cat. No.: B12395755
M. Wt: 1822.7 g/mol
InChI Key: KGPGQDLTDHGEGT-ZOUCSSCUSA-N
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Description

Dalbavancin-d6 is a synthetic lipoglycopeptide antibiotic, a deuterated form of dalbavancin, which is used to treat infections caused by Gram-positive bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The deuterated form, this compound, is used in pharmacokinetic studies to understand the drug’s behavior in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dalbavancin-d6 is synthesized through a multi-step process that involves the incorporation of deuterium atoms into the dalbavancin molecule. The synthesis typically starts with the natural product glycopeptide, which undergoes amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . The deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions

Dalbavancin-d6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used for further studies and applications .

Scientific Research Applications

Dalbavancin-d6 has a wide range of scientific research applications, including:

    Chemistry: Used in studies to understand the chemical properties and reactivity of lipoglycopeptides.

    Biology: Used to study the interaction of antibiotics with bacterial cells and the mechanisms of resistance.

    Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of dalbavancin in the body.

    Industry: Used in the development of new antibiotics and in quality control processes.

Comparison with Similar Compounds

Dalbavancin-d6 is compared with other similar compounds such as:

This compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and analysis of the drug’s behavior in the body .

Properties

Molecular Formula

C88H100Cl2N10O28

Molecular Weight

1822.7 g/mol

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-52-[3-[bis(trideuteriomethyl)amino]propylcarbamoyl]-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid

InChI

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1/i4D3,5D3

InChI Key

KGPGQDLTDHGEGT-ZOUCSSCUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=C(C=CC(=C4)[C@@H]5C(=O)N[C@@H]([C@@H](C6=CC(=C(C=C6)OC7=CC8=CC(=C7O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)NC(=O)CCCCCCCCC(C)C)OC2=CC=C(C[C@@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)OC4=C(C=CC(=C4)[C@H](C(=O)N3)NC)O)O)Cl)C(=O)N[C@H]8C(=O)N5)C=C2)Cl)O)C(=O)N1)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Origin of Product

United States

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